1-Bromobenzo[ghi]perylene

Regioselective Synthesis Cross-Coupling Benzo[ghi]perylene Functionalization

1-Bromobenzo[ghi]perylene (CAS 1053662-63-7) is a monobrominated derivative of the hexacyclic polycyclic aromatic hydrocarbon (PAH) benzo[ghi]perylene, with molecular formula C22H11Br and a theoretical molecular weight of 355.23 g/mol. The bromine substituent at the 1-position provides a synthetic handle for further functionalization via cross-coupling chemistry.

Molecular Formula C22H11Br
Molecular Weight 355.2 g/mol
Cat. No. B11947921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromobenzo[ghi]perylene
Molecular FormulaC22H11Br
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C(=CC(=C6C=C5)Br)C=C2
InChIInChI=1S/C22H11Br/c23-18-11-14-8-7-12-3-1-5-15-16-6-2-4-13-9-10-17(18)22(20(13)16)21(14)19(12)15/h1-11H
InChIKeyOZJYNSWKMSSYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromobenzo[ghi]perylene Procurement: Core Properties & Compound Class


1-Bromobenzo[ghi]perylene (CAS 1053662-63-7) is a monobrominated derivative of the hexacyclic polycyclic aromatic hydrocarbon (PAH) benzo[ghi]perylene, with molecular formula C22H11Br and a theoretical molecular weight of 355.23 g/mol . The bromine substituent at the 1-position provides a synthetic handle for further functionalization via cross-coupling chemistry. As a member of the rylene family, the compound retains the extended π-conjugated framework characteristic of benzo[ghi]perylene, which is the structural basis for its potential utility in organic electronics and photophysics applications [1].

Why 1-Bromobenzo[ghi]perylene Cannot Be Replaced by Generic Analogs


The position of the bromine atom on the benzo[ghi]perylene core is a critical determinant of regioselectivity in subsequent cross-coupling reactions, directly impacting the molecular architecture and electronic properties of the final product [1]. Unsubstituted benzo[ghi]perylene lacks the reactive handle necessary for these transformations, while alternative substitution patterns (e.g., 3-bromo isomer) or halogen types offer different reactivity profiles that can lead to distinct structural and photophysical outcomes. This regiospecificity translates into measurable differences in device performance metrics such as electrochemical band gap and fluorescence quantum yield, meaning in-class compounds are not interchangeable without altering the designed properties of the target material [2].

1-Bromobenzo[ghi]perylene: Quantitative Differentiation Evidence vs. Comparators


Regioselective Synthesis Enables Access to 1-Substituted Benzo[ghi]perylene Architectures Unattainable via 3-Bromo Isomer

The 1-position bromine in 1-bromobenzo[ghi]perylene provides a regiochemical differentiation that is essential for constructing specific 1-substituted derivatives via cross-coupling, a pathway not accessible using the 3-bromo isomer . Research on functionalized benzo[ghi]perylene derivatives demonstrates that using a bromide precursor at a defined position enables the synthesis of π-conjugated frameworks in 59–72% overall yields through Mizoroki-Heck coupling, establishing the critical role of bromination site on synthetic efficiency and product architecture [1].

Regioselective Synthesis Cross-Coupling Benzo[ghi]perylene Functionalization

Electrochemical Band Gap Control: Class Advantage of Benzo[ghi]perylene Derivatives Over Perylene-Based Systems

Functionalized benzo[ghi]perylene derivatives, synthesized from bromide precursors, demonstrate electrochemical band gaps (Eg-el) below 2.35 eV, as measured by cyclic voltammetry, positioning them as suitable candidates for electron-injection and hole-blocking layers [1]. In contrast, perylene-based systems often exhibit wider band gaps, and systematic studies on benzo[ghi]perylene and coronene derivatives have shown that proper substituent introduction allows for controlled tuning of reduction and oxidation potentials, with methoxycarbonyl substitution shifting potentials to more positive values relative to unsubstituted benzo[ghi]perylene [2].

Electrochemical Band Gap Electron-Transport Materials Cyclic Voltammetry

Extended π-Conjugation Provides Photophysical Advantages Over Compact Perylene Monoimide Systems

Benzo[ghi]perylene derivatives possess a more extended π-conjugated system compared to perylene, resulting in red-shifted absorption and fluorescence spectra beneficial for visible-region emission applications [1]. Studies on functionalized benzo[ghi]perylene and coronene derivatives show that with increasing numbers of electron-withdrawing COOMe groups, fluorescence quantum yields dramatically increase, a tunability that is enabled by using bromide precursors for selective functionalization [2].

Photophysics Fluorescence Quantum Yield Extended π-System

Best Application Scenarios for 1-Bromobenzo[ghi]perylene Based on Verified Evidence


Synthesis of Regiodefined 1-Substituted Benzo[ghi]perylene Derivatives for Structure–Property Relationship Studies

1-Bromobenzo[ghi]perylene serves as the essential precursor for introducing functional groups at the 1-position via Pd-catalyzed cross-coupling. This is critical for systematic investigations into how substituent position affects electronic and photophysical properties, as demonstrated by Raouafi and Aloui (2019) in synthesizing benzo[ghi]perylene derivatives with electrochemical band gaps below 2.35 eV [1].

Development of Electron-Injection/Hole-Blocking Materials for Organic Electronics

Functionalized benzo[ghi]perylene derivatives derived from 1-bromobenzo[ghi]perylene exhibit electrochemical band gaps below 2.35 eV, making them suitable candidates for electron-injection and hole-blocking layers in OLEDs and organic solar cells. The controlled introduction of electron-withdrawing groups via the bromine handle allows for precise tuning of reduction and oxidation potentials, expanding the design space for organic electronic materials [1].

Building Blocks for Tailored Fluorescent Emitters in the Visible Region

The extended π-conjugated framework of benzo[ghi]perylene enables strong fluorescence in the visible region. By using 1-bromobenzo[ghi]perylene as a platform for selective functionalization, researchers can systematically tune emission wavelengths and enhance fluorescence quantum yields, as demonstrated by the dramatic increase in ΦF observed with increasing COOMe substitution on related benzo[ghi]perylene scaffolds [2].

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